![molecular formula C9H12OS B13067187 [4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)
[4-(Methoxymethyl)phenyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxymethyl)phenyl]methanethiol: is an organic compound with the molecular formula C9H12OS It is characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)phenyl]methanethiol can be achieved through several methods. One common approach involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{OCH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}9\text{H}{12}\text{OS} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Methoxymethyl)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOH, KOtBu, dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Methoxymethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing protein function.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic tool.
Industry: Industrially, the compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique odor profile makes it valuable in the formulation of perfumes and food additives.
Mécanisme D'action
The mechanism of action of [4-(Methoxymethyl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes, alter protein function, and affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Methoxyphenylmethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methoxymethylphenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Methanethiol: A simpler structure with only a thiol group, used primarily as a reagent in organic synthesis.
Uniqueness: [4-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a methoxymethyl group and a thiol group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
[4-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 |
Clé InChI |
XWLTZUOMYSDBGV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
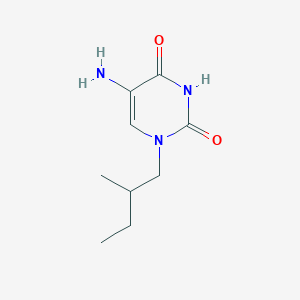
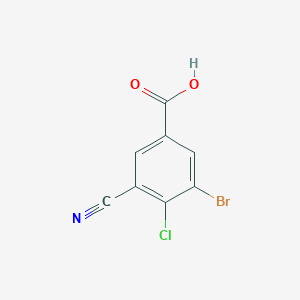
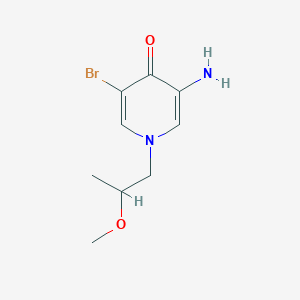
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)

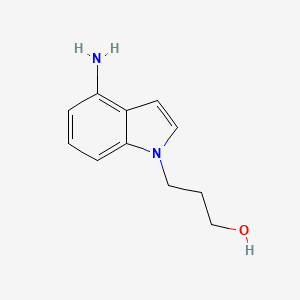
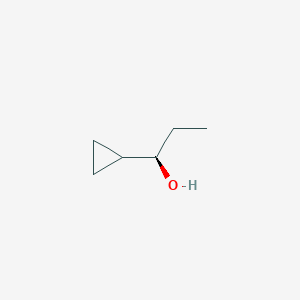
![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
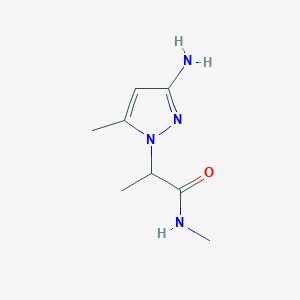
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
![tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)

